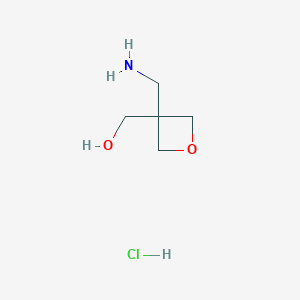
Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate has been utilized in the synthesis of highly functionalized tetrahydropyridines via an expedient phosphine-catalyzed [4 + 2] annulation. This synthesis approach employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in the presence of an organic phosphine catalyst, leading to adducts with excellent yields and complete regioselectivity. The process demonstrates a mechanistic foundation for new annulation reactions, highlighting the molecule's significance in organic synthesis (Zhu, Lan, & Kwon, 2003).
Potential Anticancer Agents
Research on ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate has led to the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, investigated for their anticancer properties. These compounds were studied for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, showcasing the potential of ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate derivatives in medicinal chemistry (Temple et al., 1983).
Molluscicidal Properties
The molecule has been a key intermediate in synthesizing new thiazolo[5,4-d]pyrimidines with molluscicidal properties against the intermediate host of schistosomiasis, B. alexandrina snails. This application highlights its importance in developing environmentally friendly pest control strategies (El-bayouki & Basyouni, 1988).
Amide Formation in Bioconjugation
Further, ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate has been implicated in studies on amide formation by carbodiimide for bioconjugation in aqueous media. This research is crucial for understanding the bioconjugation mechanisms and improving the efficiency of amide bond formation in biological and chemical research (Nakajima & Ikada, 1995).
Propiedades
IUPAC Name |
ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-7-5-8(11(15)16-4-2)9(6-13)10(12)14-7/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVQDUBEXOIOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=N1)Cl)C#N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-3-cyano-6-ethylpyridine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)








![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)
![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)

![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)